2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a pyrazole ring substituted with a phenyl group and two methyl groups, along with a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine. This reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid at elevated temperatures .
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Substitution with Chloroacetamide: : The resulting pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This step involves the nucleophilic substitution of the chloro group by the pyrazole nitrogen, forming the desired chloroacetamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the chloroacetamide moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
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Substitution: : The chloro group in the acetamide moiety can be substituted by various nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows for modifications that can enhance its biological activity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The pyrazole ring is a common pharmacophore in many biologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]propionamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloroacetamide moiety. These structural features confer distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVFSYVBKQCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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